![molecular formula C13H14N4O3S2 B5571909 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidines involves multiple steps, starting from basic thiophene derivatives and proceeding through cyclization and substitution reactions to introduce various functional groups. A key intermediate in such syntheses is often a substituted thieno[2,3-d]pyrimidine, which can be further modified to achieve the desired final compound (Gangjee et al., 2009). This process typically requires precise control over reaction conditions and the use of specific reagents to introduce cyano, hydroxy, and diethylacetamide groups at the appropriate positions on the thieno[2,3-d]pyrimidine scaffold.

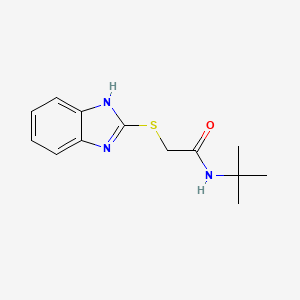

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines, including compounds similar to the one , has been elucidated through techniques such as X-ray crystallography. These studies reveal how the thieno[2,3-d]pyrimidine ring binds in a "folate" mode, showcasing the orientation and interactions of various substituents around the core structure (Gangjee et al., 2009).

Scientific Research Applications

Antimicrobial Applications

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Antitumor Applications

Research into classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines has identified them as potential thymidylate synthase (TS) inhibitors and antitumor agents, with specific derivatives showing promise in inhibiting human recombinant thymidylate synthase (Gangjee et al., 2004). Another study highlighted the synthesis of pyridines and pyrazolo[1,5-a]pyrimidines, which exhibited potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2009).

Enzyme Inhibition Applications

Derivatives have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with some showing excellent inhibitory effects on both enzymes, indicating potential as antitumor agents (Gangjee et al., 2009). Additionally, novel thieno[2,3-d]pyrimidine antifolates have been developed as potent dual inhibitors of TS and DHFR, showcasing their potential in treating tumors with high potency and selectivity (Gangjee et al., 2008).

properties

IUPAC Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-3-17(4-2)8(18)6-21-12-7(5-14)9-10(22-12)11(19)16-13(20)15-9/h3-4,6H2,1-2H3,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWBQPVUCGKJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=C(C2=C(S1)C(=O)NC(=O)N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N,N-diethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)